5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione
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Overview
Description
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position and a methoxyphenylmethyl group at the 1st position of the indole ring, along with a dione functionality at the 2nd and 3rd positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindoline-2,3-dione with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 110°C) for a few hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Chloroisatin: Another indole derivative with a chloro group at the 5th position and a dione functionality at the 2nd and 3rd positions.
1H-Indole-2,3-dione: A simpler indole derivative without the chloro and methoxyphenylmethyl groups.
Uniqueness
5-Chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione is unique due to the presence of both the chloro and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12ClNO3 |
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Molecular Weight |
301.72 g/mol |
IUPAC Name |
5-chloro-1-[(4-methoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C16H12ClNO3/c1-21-12-5-2-10(3-6-12)9-18-14-7-4-11(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |
InChI Key |
WQBUKFBIUICFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Origin of Product |
United States |
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